molecular formula C11H17N3O2 B13169568 4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide

4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide

Katalognummer: B13169568
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: YLFGSCOOHVDSDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C11H17N3O2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, an ethoxy group, and a hydroxybenzene carboximidamide moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide typically involves a multi-step process. One common method includes the reaction of 2-(dimethylamino)ethanol with sodium hydride at elevated temperatures (130-140°C) to form an intermediate, which is then reacted with para-fluorobenzylamine under similar conditions . The reaction is carried out in a controlled environment to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, it may interact with dopamine receptors, modulating neurotransmitter activity and influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase and interact with dopamine receptors sets it apart from other similar compounds, making it valuable in both research and therapeutic contexts.

Eigenschaften

Molekularformel

C11H17N3O2

Molekulargewicht

223.27 g/mol

IUPAC-Name

4-[2-(dimethylamino)ethoxy]-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C11H17N3O2/c1-14(2)7-8-16-10-5-3-9(4-6-10)11(12)13-15/h3-6,15H,7-8H2,1-2H3,(H2,12,13)

InChI-Schlüssel

YLFGSCOOHVDSDF-UHFFFAOYSA-N

Isomerische SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=N/O)/N

Kanonische SMILES

CN(C)CCOC1=CC=C(C=C1)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.